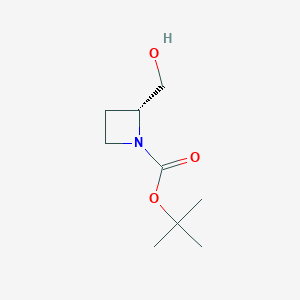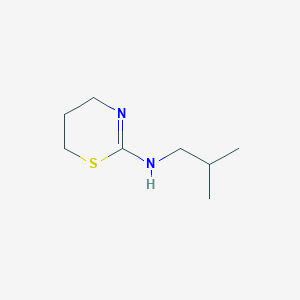![molecular formula C8H7NOS B071917 2-Methylbenzo[d]thiazol-7-ol CAS No. 163298-71-3](/img/structure/B71917.png)
2-Methylbenzo[d]thiazol-7-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Methylbenzo[d]thiazol-7-ol and related compounds involves multicomponent reactions that allow the formation of the benzothiazole core along with additional functional groups. A notable method involves the I2/DMSO-mediated reaction, which facilitates the synthesis of 2-arylbenzo[d]imidazo[2,1-b] thiazole derivatives through a three-component reaction involving 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones. This process highlights the formation of C-C and C-N bonds in a one-pot reaction under metal-free conditions, showcasing the efficiency and versatility of modern synthetic approaches (Jana et al., 2019).
Molecular Structure Analysis
The molecular structure of benzothiazoles, including 2-Methylbenzo[d]thiazol-7-ol, is characterized by spectroscopic techniques such as NMR, IR, and X-ray crystallography. These methods provide detailed insights into the electronic configuration, bond lengths, angles, and overall geometry of the molecule. For instance, the synthesis and characterization of related compounds, such as 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, demonstrate the application of these techniques in confirming the structure of complex molecules (Yıldız et al., 2010).
Chemical Reactions and Properties
Benzothiazoles participate in various chemical reactions, including alkylation, oxidation, and coupling reactions, due to the reactive nature of the thiazole ring and the presence of functional groups. For example, the selective oxidation of the sulfide moiety in benzothiazoline derivatives showcases the reactivity and the potential for functional modification of these compounds (Ohkata et al., 1985).
Physical Properties Analysis
The physical properties of 2-Methylbenzo[d]thiazol-7-ol, such as melting point, solubility, and crystallinity, can be studied through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for applications in materials science.
Chemical Properties Analysis
The chemical properties of benzothiazoles, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the heteroatoms in the thiazole ring. The presence of the methyl group in 2-Methylbenzo[d]thiazol-7-ol may further affect its chemical behavior, making it an interesting subject for study in organic synthesis and chemical biology.
For more in-depth information on the synthesis, molecular structure, and chemical properties of 2-Methylbenzo[d]thiazol-7-ol and related compounds, the cited references provide a comprehensive overview (Huang et al., 2018), (Qi et al., 2021).
Applications De Recherche Scientifique
1. Anti-Inflammatory Properties
- Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
- Results: The compounds demonstrated weak COX-1 inhibitory activity (IC 50 = 7.41–11.34 μM) compared to the selective COX-1 inhibitor (indomethacin, IC 50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 = 5.12 μM) .
2. Anticonvulsant Activity
- Methods of Application: The compounds were synthesized and their anticonvulsant activity was evaluated quantitatively for their median effective dose (ED 50) and neurotoxicity median toxicity dose (TD 50) in a phase-II experiment .
- Results: Some compounds showed significant effect, with ED 50 values of 46.1 and 64.3 mg kg −1, and protective index (PI) of 6.34 and 4.11, respectively, which were higher than those of phenobarbital and valproate .
3. Anti-Inflammatory Properties of Novel Derivatives
- Summary of Application: A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized and evaluated for their anti-inflammatory properties .
- Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
- Results: The compounds demonstrated fair COX-2 inhibitory activity (IC 50 = 0.11–0.35 μM) compared to the selective COX-2 inhibitor (celecoxib, IC 50 = 0.09 μM) and diclofenac (IC 50 = 0.83 μM) .
4. Antidepressant and Anticonvulsant Effects
- Summary of Application: Thirty-four new benzo[d]thiazol derivatives were synthesized and investigated for their potential antidepressant and anticonvulsant effects .
- Methods of Application: The compounds were synthesized and their antidepressant and anticonvulsant effects were evaluated. In a forced swimming test, two of the compounds showed the highest antidepressant and anticonvulsant effects .
- Results: The compounds displayed a higher percentage decrease in immobility duration (89.96% and 89.62%, respectively) than that of fluoxetine (83.62%). In the maximal electroshock seizure test, two other compounds showed the highest anticonvulsant effect, with ED 50 values of 46.1 and 64.3 mg kg −1, and protective indices of 6.34 and 4.11, respectively, which were similar to those of phenobarbital or valproate .
5. Anti-Inflammatory Properties of Novel Derivatives
- Summary of Application: A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized and evaluated for their anti-inflammatory properties .
- Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
- Results: The compounds demonstrated fair COX-2 inhibitory activity (IC 50 = 0.11–0.35 μM) compared to the selective COX-2 inhibitor (celecoxib, IC 50 = 0.09 μM) and diclofenac (IC 50 = 0.83 μM) .
6. Antidepressant and Anticonvulsant Effects
- Summary of Application: Thirty-four new benzo[d]thiazol derivatives were synthesized and investigated for their potential antidepressant and anticonvulsant effects .
- Methods of Application: The compounds were synthesized and their antidepressant and anticonvulsant effects were evaluated. In a forced swimming test, two of the compounds showed the highest antidepressant and anticonvulsant effects .
Orientations Futures
Benzothiazole derivatives, including 2-Methylbenzo[d]thiazol-7-ol, have been the focus of recent synthetic developments due to their potential as anti-tubercular compounds . They have also been investigated for their antidepressant and anticonvulsant effects . These studies suggest that 2-Methylbenzo[d]thiazol-7-ol and similar compounds may have potential for further drug development .
Propriétés
IUPAC Name |
2-methyl-1,3-benzothiazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCUWTFDQWDODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[d]thiazol-7-ol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


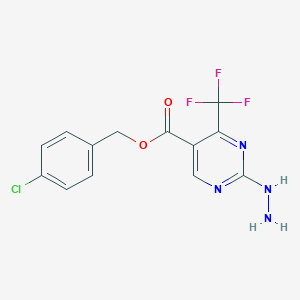
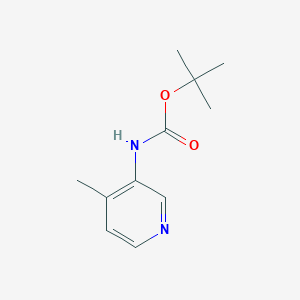
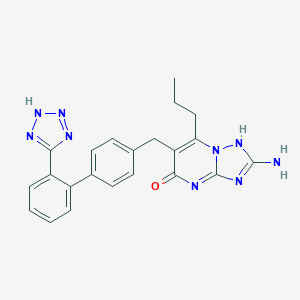
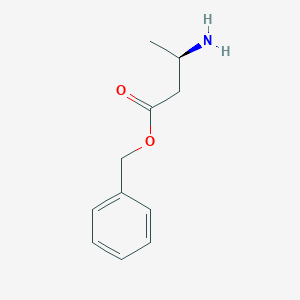
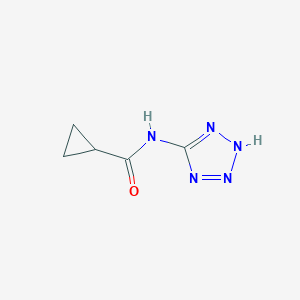
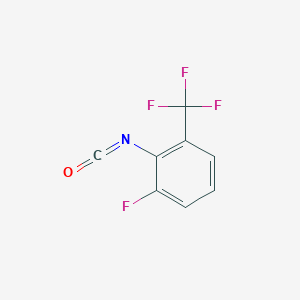
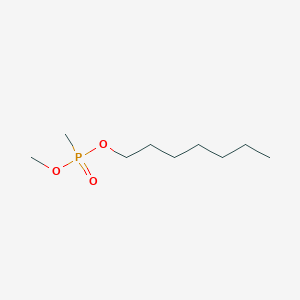
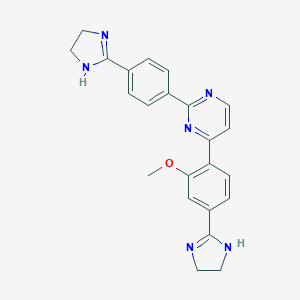
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)
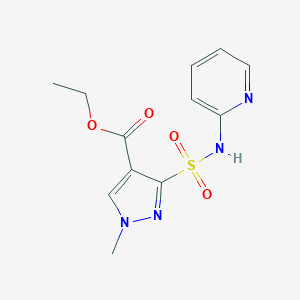
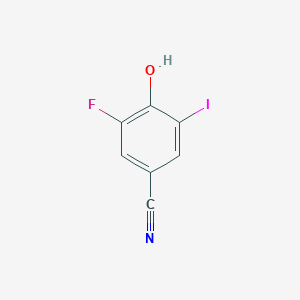
![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)
